molecular formula C21H23N3OS B2672865 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421471-78-4

2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No. B2672865
CAS RN: 1421471-78-4
M. Wt: 365.5
InChI Key: RLMILZHAQLBVEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Specifically, a derivative—1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole —showed promising antitumor activity against various cancer cell lines. Researchers found that it inhibited the growth of cancer cells in an NCI 60 cell panel. Notably, this compound displayed selectivity ratios ranging from 0.79 to 1.53 and from 0.47 to 1.69 at the GI50 and TGI levels, respectively .

Modulation of Ion Channels

Imidazole derivatives often interact with ion channels. Researchers could explore whether this compound affects specific ion channels, potentially influencing cellular processes or signaling pathways.

properties

IUPAC Name

2-benzylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-20(17-26-16-18-8-3-1-4-9-18)22-12-7-14-24-15-13-23-21(24)19-10-5-2-6-11-19/h1-6,8-11,13,15H,7,12,14,16-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMILZHAQLBVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

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